molecular formula C12H13BrO2 B8530352 2-(4-Bromo-phenyl)-2-cyclopropyl-propionic acid

2-(4-Bromo-phenyl)-2-cyclopropyl-propionic acid

Cat. No. B8530352
M. Wt: 269.13 g/mol
InChI Key: ONRKDFZUYCLHTK-UHFFFAOYSA-N
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Patent
US09199904B2

Procedure details

A 250 mL reaction vessel equipped with a condenser is charged with a mixture (9.18 g) of 2-(4-Bromo-phenyl)-2-cyclopropyl-propionic acid methyl ester (47.2 wt %, 15.3 mmoles, 1 equiv.) and methyl benzoate (19.3 wt %, 13 mmoles). The vessel is then charged with methanol (42 mL, ACS grade), water (8 mL, DI) and finally potassium hydroxide (KOH) (13.0 g, 12.7 equiv). The solution is then heated to 60±5° C. and allowed to stir for about 1.5 to 2.5 h. The colorless solution is cooled to 25±5° C. Methanol is distilled off to a minimum volume. The resulting heterogeneous mixture is acidified (pH=1) with concentrated HCl (16 mL, 37%), then extracted with methyl tert-butyl ether twice (35 mL). To the combined organic layer is added half saturated brine (40 mL). 4 N sodium hydroxide (NaOH) aqueous is added (1.6-2.3 equiv., 6-8.8 mL). The mixture is stirred for 5 min. Then the layers are separated. The organic layer is washed with brine 20 mL once and 1 N HCl 20 mL once and separated. It is concentrated to an oil to give 2-(4-Bromo-phenyl)-2-cyclopropyl-propionic acid (4.76 g). NMR assay showed 70.48 wt %; 81.4% yield.
Name
2-(4-Bromo-phenyl)-2-cyclopropyl-propionic acid methyl ester
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
13 mmol
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[C:4]([C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][CH:10]=1)([CH:6]1[CH2:8][CH2:7]1)[CH3:5].C(OC)(=O)C1C=CC=CC=1.CO.[OH-].[K+]>O>[Br:15][C:12]1[CH:11]=[CH:10][C:9]([C:4]([CH:6]2[CH2:7][CH2:8]2)([CH3:5])[C:3]([OH:16])=[O:2])=[CH:14][CH:13]=1 |f:3.4|

Inputs

Step One
Name
2-(4-Bromo-phenyl)-2-cyclopropyl-propionic acid methyl ester
Quantity
9.18 g
Type
reactant
Smiles
COC(C(C)(C1CC1)C1=CC=C(C=C1)Br)=O
Name
Quantity
13 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
CO
Name
Quantity
13 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 5) °C
Stirring
Type
CUSTOM
Details
to stir for about 1.5 to 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The colorless solution is cooled to 25±5° C
DISTILLATION
Type
DISTILLATION
Details
Methanol is distilled off to a minimum volume
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether twice (35 mL)
ADDITION
Type
ADDITION
Details
To the combined organic layer is added half saturated brine (40 mL)
ADDITION
Type
ADDITION
Details
4 N sodium hydroxide (NaOH) aqueous is added (1.6-2.3 equiv., 6-8.8 mL)
STIRRING
Type
STIRRING
Details
The mixture is stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Then the layers are separated
WASH
Type
WASH
Details
The organic layer is washed with brine 20 mL once
CUSTOM
Type
CUSTOM
Details
1 N HCl 20 mL once and separated
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated to an oil

Outcomes

Product
Details
Reaction Time
2 (± 0.5) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(=O)O)(C)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.76 g
YIELD: PERCENTYIELD 81.4%
YIELD: CALCULATEDPERCENTYIELD 115.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.